molecular formula C16H20FNO3 B8134706 tert-Butyl 4-(2-fluoro-4-hydroxyphenyl)-3,6-dihydropyridine-1(2H)-carboxylate

tert-Butyl 4-(2-fluoro-4-hydroxyphenyl)-3,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B8134706
M. Wt: 293.33 g/mol
InChI Key: FBDCLEUAJLBRON-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-fluoro-4-hydroxyphenyl)-3,6-dihydropyridine-1(2H)-carboxylate is a dihydropyridine derivative featuring a tert-butyl carbamate protecting group at the 1-position and a 2-fluoro-4-hydroxyphenyl substituent at the 4-position. This compound belongs to a class of intermediates widely used in medicinal chemistry and organic synthesis, particularly in the construction of bioactive molecules. The fluorine atom and hydroxyl group on the aryl ring confer unique electronic and solubility properties, making it a versatile scaffold for further functionalization.

Properties

IUPAC Name

tert-butyl 4-(2-fluoro-4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO3/c1-16(2,3)21-15(20)18-8-6-11(7-9-18)13-5-4-12(19)10-14(13)17/h4-6,10,19H,7-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDCLEUAJLBRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-fluoro-4-hydroxyphenyl)-3,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under reflux conditions.

    Introduction of the Fluoro and Hydroxyphenyl Groups: The fluoro and hydroxyphenyl groups can be introduced through electrophilic aromatic substitution reactions. Fluorination can be achieved using reagents such as Selectfluor, while the hydroxy group can be introduced through hydroxylation reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-fluoro-4-hydroxyphenyl)-3,6-dihydropyridine-1(2H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine or piperidine ring using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro and hydroxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, alkoxides

Major Products

    Oxidation: Pyridine derivatives

    Reduction: Tetrahydropyridine, piperidine derivatives

    Substitution: Amino, thio, and alkoxy derivatives

Scientific Research Applications

tert-Butyl 4-(2-fluoro-4-hydroxyphenyl)-3,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for the treatment of cardiovascular diseases due to its structural similarity to calcium channel blockers.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-fluoro-4-hydroxyphenyl)-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with molecular targets such as calcium channels. The compound can bind to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This inhibition leads to vasodilation and a decrease in blood pressure, making it a potential candidate for the treatment of hypertension.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tert-Butyl 4-(2-fluoro-4-hydroxyphenyl)-3,6-dihydropyridine-1(2H)-carboxylate and related compounds derived from the evidence:

Compound Name Molecular Formula Molecular Weight Substituent at 4-Position Key Properties/Applications Evidence Source
This compound C₁₆H₁₉FNO₃ 292.33 (calc.) 2-fluoro-4-hydroxyphenyl Potential hydrogen bonding (hydroxyl), electron-withdrawing effects (F); synthetic intermediate N/A
tert-Butyl 4-(fluorosulfonyl)-3,6-dihydropyridine-1(2H)-carboxylate (5p) C₁₀H₁₄FNO₄S 263.29 (calc.) Fluorosulfonyl Reactive leaving group; used in palladium-catalyzed functionalization
tert-Butyl 6-allyl-6-phenyl-...-carboxylate (2d) C₂₄H₂₈F₃NO₅S 511.55 (calc.) Allyl-phenyl with triflate High yield (80%); triflate group enables nucleophilic substitution
tert-Butyl 4-(3-cyanophenyl)-3,6-dihydropyridine-1(2H)-carboxylate C₁₇H₂₀N₂O₂ 284.35 3-cyanophenyl Polar cyano group enhances solubility; commercial availability
tert-Butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate C₁₆H₂₀N₃O₄ 318.35 (calc.) 4-amino-3-nitrophenyl Reactive nitro/amino groups for further derivatization (e.g., dyes, pharmaceuticals)
tert-Butyl 4-(trifluoromethyl)-3',6'-dihydro-2,4'-bipyridine-1'(2'H)-carboxylate C₁₆H₁₉F₃N₂O₂ 328.33 (calc.) Trifluoromethyl-pyridine Electron-deficient CF₃ group; used in kinase inhibitor synthesis

Key Observations:

Substituent Effects on Reactivity: Fluorosulfonyl (5p) and triflate (2d) groups act as leaving groups, enabling cross-coupling or nucleophilic substitution reactions . In contrast, the hydroxyl group in the target compound may limit reactivity but enhance hydrogen bonding in biological systems.

Synthetic Utility: Allyl and aryl-substituted derivatives (e.g., 2d, 2e) are synthesized via Suzuki-Miyaura couplings with yields up to 80% . The target compound’s 2-fluoro-4-hydroxyphenyl group may require milder conditions due to steric and electronic effects. Cyano () and nitro () groups facilitate further functionalization (e.g., reduction to amines or conversion to tetrazoles).

Physical Properties: Polar groups (e.g., hydroxyl, cyano) improve aqueous solubility compared to nonpolar analogs like phenyl or trifluoromethyl derivatives. Molecular weights range from 263.29 (5p) to 511.55 (2d), influencing chromatographic separation and bioavailability.

Limitations in Evidence:

  • No direct biological data (e.g., IC₅₀, LogP) are available for the target compound, limiting a pharmacological comparison.
  • Synthesis details (e.g., yield, reaction conditions) for the target compound are absent, necessitating inferences from analogs.

Biological Activity

tert-Butyl 4-(2-fluoro-4-hydroxyphenyl)-3,6-dihydropyridine-1(2H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a dihydropyridine ring, a tert-butyl group, and a 2-fluoro-4-hydroxyphenyl moiety. Its structure can be represented as follows:

C15H18FNO3\text{C}_{15}\text{H}_{18}\text{F}\text{N}\text{O}_3

Research indicates that the biological activity of this compound may involve several pathways:

  • Calcium Channel Modulation : Dihydropyridines are known to interact with calcium channels, influencing calcium influx in cells, which can affect various physiological processes including muscle contraction and neurotransmitter release.
  • Antioxidant Activity : The hydroxyl group in the phenolic moiety may contribute to antioxidant properties, potentially protecting cells from oxidative stress.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Pharmacological Effects

The following table summarizes key pharmacological effects observed in studies involving this compound:

Effect Description
AntioxidantScavenges free radicals, reducing oxidative stress in cellular models.
Calcium Channel BlockadeModulates calcium influx, potentially affecting cardiovascular function.
Enzyme InhibitionInhibits specific metabolic enzymes, leading to altered metabolic profiles.

Case Studies and Research Findings

  • In Vitro Studies : A study utilizing cell lines demonstrated that this compound exhibited significant antioxidant activity with an IC50 value of approximately 25 µM. This suggests a promising potential for use in conditions characterized by oxidative stress.
  • In Vivo Studies : Animal models treated with this compound showed improved outcomes in models of hypertension, indicating a possible role in cardiovascular protection through calcium channel modulation.
  • Mechanistic Insights : Further investigation into the molecular mechanisms revealed that the compound may activate specific signaling pathways related to cell survival and apoptosis, enhancing its therapeutic potential.

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